molecular formula C17H15N3O4 B2833090 (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-phenoxypropanoate CAS No. 452314-30-6

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-phenoxypropanoate

Cat. No. B2833090
CAS RN: 452314-30-6
M. Wt: 325.324
InChI Key: MHYSSTVZYVHMHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-phenoxypropanoate” is a derivative of the 4-oxobenzo[d][1,2,3]triazin class . These compounds have been studied for their potential as cholinesterase inhibitors, which could make them useful in the treatment of Alzheimer’s disease .


Synthesis Analysis

The synthesis of similar compounds involves the design and creation of a series of 4-oxobenzo[d][1,2,3]triazin hybrids . These are then screened for their potential as cholinesterase inhibitors against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by a 4-oxobenzo[d][1,2,3]triazin core . This core is a bicyclic compound that may be viewed as fused rings of the aromatic compounds benzene and triazole .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve a series of reactions including diazotization . The specific reactions for the synthesis of “(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-phenoxypropanoate” are not detailed in the available sources.

Scientific Research Applications

Anti-Alzheimer Activity

This compound has shown promise as an anti-Alzheimer agent. Novel derivatives bearing a pyridinium moiety were synthesized and screened against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Most of these compounds exhibited good inhibitory activity against AChE, with compound 6j demonstrating the highest AChE inhibitory activity. Notably, these compounds displayed low anti-BuChE activity, except for compound 6i, which exhibited BuChE inhibitory activity surpassing that of donepezil .

Neuroprotective Properties

Compound 6j, one of the derivatives, demonstrated significant neuroprotective activity against H2O2-induced oxidative stress in PC12 cells. This suggests its potential in protecting neurons from damage and oxidative insults .

Interaction with AChE Active Site

The kinetic study of compound 6j revealed that it inhibits AChE in a mixed-type inhibition mode. Docking studies confirmed that compound 6j interacts with both the catalytic site and peripheral anionic site of the AChE active site. This dual interaction may contribute to its potent inhibitory activity .

Limited Activity Against β-Secretase

While compound 6j showed promise against AChE, its activity against β-secretase (involved in amyloid plaque formation) was relatively low. Further research is needed to explore its potential in targeting other Alzheimer’s disease-related pathways .

Synthesis and Molecular Modeling

The design, synthesis, and molecular modeling of these derivatives have been investigated, providing valuable insights into their structure-activity relationships. Computational studies enhance our understanding of their binding modes and interactions with target enzymes .

Future Directions

The future directions for research into “(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-phenoxypropanoate” and similar compounds could involve further exploration of their potential as cholinesterase inhibitors . This could include more detailed studies of their mechanism of action, as well as investigations into their potential therapeutic applications in diseases such as Alzheimer’s .

properties

IUPAC Name

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 2-phenoxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c1-12(24-13-7-3-2-4-8-13)17(22)23-11-20-16(21)14-9-5-6-10-15(14)18-19-20/h2-10,12H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHYSSTVZYVHMHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCN1C(=O)C2=CC=CC=C2N=N1)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-phenoxypropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.